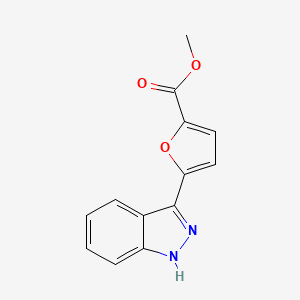

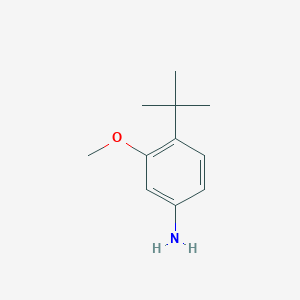

![molecular formula C18H54GaN3Si6 B3131460 Gallium tris[bis(trimethylsilyl)amide] CAS No. 35450-28-3](/img/structure/B3131460.png)

Gallium tris[bis(trimethylsilyl)amide]

Vue d'ensemble

Description

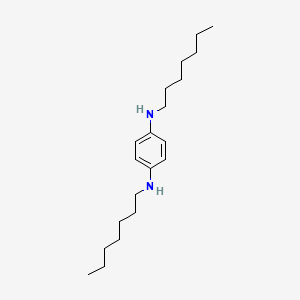

Gallium tris[bis(trimethylsilyl)amide] is a type of metal bis(trimethylsilyl)amide, which are coordination complexes composed of a cationic metal with anionic bis(trimethylsilyl)amide ligands . The molecular formula of Gallium tris[bis(trimethylsilyl)amide] is C18H54GaN3Si6 .

Molecular Structure Analysis

The molecular weight of Gallium tris[bis(trimethylsilyl)amide] is 550.88 . More detailed structural analysis would require specific experimental data or computational modeling, which is not available in the current search results.Physical And Chemical Properties Analysis

Gallium tris[bis(trimethylsilyl)amide] has a melting point of 187°C and a boiling point of 120°C under 0.5 sub pressure . It reacts rapidly with moisture, water, and protic solvents due to its hydrolytic sensitivity .Applications De Recherche Scientifique

Paramagnetic GaMnN Nanopowders Synthesis

Ga[N(SiMe3)2]3 has been used in the synthesis of paramagnetic GaMnN nanopowders through a bimetallic molecular system. This system undergoes ammonolysis in refluxing/liquid ammonia, followed by pyrolysis under ammonia flow, resulting in nanopowders characterized by their magnetic properties (Drygaś et al., 2016).

Catalytic Reduction of Amides

In catalytic applications, tris[N,N-bis(trimethylsilyl)amide] lanthanum, a relative compound of Ga[N(SiMe3)2]3, demonstrated efficiency in the deoxygenative reduction of amides with pinacolborane, showcasing the versatility of tris[bis(trimethylsilyl)amide] complexes in homogeneous catalysis (Barger et al., 2020).

Aminomethylation Reaction Catalysis

Tris[N,N-bis(trimethylsilyl)amido] complexes of group 3 metals, including yttrium and gadolinium which are closely related to gallium's group, catalyze the ortho-C-H bond addition of pyridine derivatives into the C═N double bond of nonactivated imines, demonstrating the catalytic activity of these complexes in organic synthesis (Nagae et al., 2015).

GaN/Mn Nanopowders Via Anaerobic Synthesis

An oxygen-free precursor system utilizing Ga[N(SiMe3)2]3 for the synthesis of GaN/Mn nanopowders showcases its role in producing single-phase materials based on the gallium nitride lattice, further highlighting its importance in the development of advanced materials (Drygaś et al., 2015).

Bespoke Synthesis of Unsymmetrical Diaminoboranes

Heavier group 2 bis(trimethylsilyl)amides serve as catalysts for the formation of unsymmetrical diaminoboranes, indicating the potential of metal bis(trimethylsilyl)amides in the synthesis of boron-nitrogen compounds (Bellham et al., 2013).

Safety and Hazards

Mécanisme D'action

Target of Action

Gallium Tris[bis(trimethylsilyl)amide] is a coordination complex composed of a cationic metal gallium (Ga) with anionic bis(trimethylsilyl)amide ligands

Mode of Action

It is known that these types of compounds conveniently react with even weakly protic reagents .

Biochemical Pathways

It is known that these compounds are part of a broader category of metal amides .

Pharmacokinetics

It’s important to note that these types of compounds have low lattice energies and are lipophilic, which means they are soluble in a range of nonpolar organic solvents .

Result of Action

It is known that these compounds are often used in organic chemistry as strong sterically hindered bases .

Action Environment

Gallium Tris[bis(trimethylsilyl)amide] has a hydrolytic sensitivity of 8, which means it reacts rapidly with moisture, water, and protic solvents . Therefore, the compound’s action, efficacy, and stability can be significantly influenced by environmental factors such as humidity and the presence of water or protic solvents.

Propriétés

IUPAC Name |

[[bis[bis(trimethylsilyl)amino]gallanyl-trimethylsilylamino]-dimethylsilyl]methane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C6H18NSi2.Ga/c3*1-8(2,3)7-9(4,5)6;/h3*1-6H3;/q3*-1;+3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARUVEWLNMJUMQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)N([Si](C)(C)C)[Ga](N([Si](C)(C)C)[Si](C)(C)C)N([Si](C)(C)C)[Si](C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H54GaN3Si6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

550.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

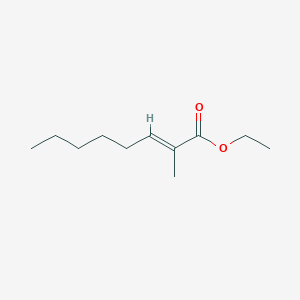

![4-Methoxybenzo[d]isothiazole](/img/structure/B3131382.png)

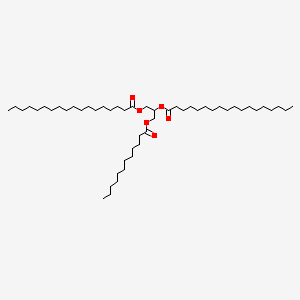

![2-methyl-4-[(phenylmethyl)oxy]-1H-indole](/img/structure/B3131402.png)

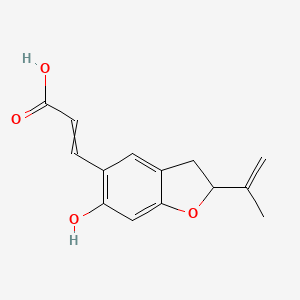

![2-Chloro-5-[1-(methoxycarbonyl)ethoxy]pyrimidine](/img/structure/B3131410.png)

![4-([(3-Methylphenyl)(methylsulfonyl)amino]methyl)benzoic acid](/img/structure/B3131426.png)